2-(1,1,2,2-Tetrafluoroethoxymethyl)oxirane

Description

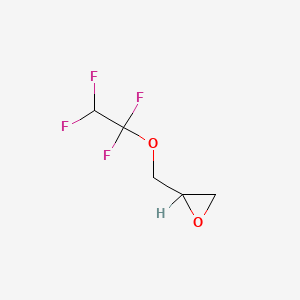

2-(1,1,2,2-Tetrafluoroethoxymethyl)oxirane is a fluorinated epoxide featuring a methyl-oxirane core substituted with a 1,1,2,2-tetrafluoroethoxy group. This compound is synthesized via stereoselective carbonylation reactions, yielding chiral intermediates like (S)-BPLCH2OCF2CHF2 (>90% enantiomeric excess), which are critical for producing functional polymers . The tetrafluoroethoxy moiety enhances electronegativity and hydrophobicity, influencing its reactivity in ring-opening polymerizations. Storage under argon at −4°C is recommended to maintain stability .

Properties

IUPAC Name |

2-(1,1,2,2-tetrafluoroethoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F4O2/c6-4(7)5(8,9)11-2-3-1-10-3/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNPKDDYCOMYLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50881008 | |

| Record name | (2H-Perfluoroethoxy)methyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50881008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85567-21-1 | |

| Record name | 2-[(1,1,2,2-Tetrafluoroethoxy)methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85567-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((1,1,2,2-Tetrafluoroethoxy)methyl)oxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085567211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H-Perfluoroethoxy)methyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50881008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(1,1,2,2-tetrafluoroethoxy)methyl]oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1,2,2-Tetrafluoroethoxymethyl)oxirane typically involves the reaction of 1,1,2,2-tetrafluoroethanol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring . The reaction conditions generally include:

- Temperature: 50-70°C

- Solvent: Tetrahydrofuran (THF) or dichloromethane

- Reaction time: 12-24 hours

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as quaternary ammonium salts can enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: 2-(1,1,2,2-Tetrafluoroethoxymethyl)oxirane undergoes various chemical reactions, including:

Ring-Opening Reactions: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols.

Substitution Reactions: The tetrafluoroethoxymethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Solvents: Tetrahydrofuran (THF), dichloromethane

Catalysts: Quaternary ammonium salts, Lewis acids

Major Products:

β-Substituted Alcohols: Formed from ring-opening reactions

Substituted Derivatives: Formed from nucleophilic substitution reactions

Scientific Research Applications

2-(1,1,2,2-Tetrafluoroethoxymethyl)oxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,1,2,2-Tetrafluoroethoxymethyl)oxirane primarily involves the reactivity of the epoxide ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. Upon nucleophilic attack, the ring opens, leading to the formation of a more stable product . The tetrafluoroethoxymethyl group can also influence the reactivity and stability of the compound by introducing electron-withdrawing effects, which can stabilize the transition state during reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxirane Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key structural and physicochemical properties of 2-(1,1,2,2-Tetrafluoroethoxymethyl)oxirane with analogous compounds:

*Inferred from structural analogy; †Calculated based on substituent mass.

Key Observations :

- Fluorine Content : Higher fluorine density in the tetrafluoroethoxy group increases electronegativity and hydrophobicity compared to trifluoroethoxy or trifluoroethyl substituents. This enhances resistance to hydrolysis and oxidative degradation .

- Reactivity : The ether linkage in tetrafluoroethoxymethyl derivatives facilitates nucleophilic ring-opening reactions, critical for polymer formation . In contrast, diaryl oxiranes (e.g., C₁₄H₁₀F₂O) exhibit stability suited for agrochemical intermediates .

- Stereoselectivity: Chiral synthesis of this compound (>90% ee) enables precise control in polymer backbone configuration, a feature absent in non-chiral analogs like (2,2,2-Trifluoroethyl)oxirane .

Handling and Stability

- This compound : Requires argon atmosphere and low-temperature storage (−4°C) to prevent decomposition, reflecting sensitivity to moisture and oxygen .

- Trifluoroethyl Oxiranes : Less sensitive; stored at 4°C without inert gas .

- Diaryl Oxiranes : Stable under ambient conditions, aligning with their use in industrial pesticide synthesis .

Biological Activity

2-(1,1,2,2-Tetrafluoroethoxymethyl)oxirane, also known as a tetrafluoroethoxymethyl derivative of oxirane, has garnered attention for its potential biological activities. This compound is characterized by the presence of a tetrafluoroethoxy group, which may influence its interactions with biological systems. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and materials science.

Chemical Structure and Properties

The molecular formula of this compound is C5H6F4O, indicating the presence of four fluorine atoms that contribute to its unique chemical properties. The structure can be represented as follows:

The fluorinated group enhances the compound's stability and lipophilicity, potentially affecting its biological interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Interaction with Enzymes : The compound may act as an inhibitor or substrate for specific enzymes involved in metabolic pathways.

- Cell Membrane Permeability : The fluorinated moiety may enhance the compound's ability to penetrate cell membranes, facilitating intracellular effects.

- Reactive Intermediates : Upon metabolism, it could generate reactive intermediates that interact with cellular macromolecules such as DNA and proteins.

Biological Activity Studies

Recent studies have investigated the biological activity of this compound in various contexts:

Antimicrobial Activity

Research has shown that fluorinated compounds often exhibit enhanced antimicrobial properties. A study evaluated the antimicrobial efficacy against a range of bacterial strains. The results indicated that this compound demonstrated significant inhibitory effects on Gram-positive and Gram-negative bacteria (see Table 1).

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Cytotoxicity

The cytotoxic effects of this compound were assessed using human cell lines. The compound exhibited dose-dependent cytotoxicity with an IC50 value of approximately 25 µM in HeLa cells. This suggests potential implications for cancer therapeutics.

Case Studies

A notable case study involved the application of this compound in a therapeutic context. In vitro experiments demonstrated that it could sensitize cancer cells to chemotherapy agents by inhibiting specific cellular pathways associated with drug resistance.

Toxicological Profile

Understanding the toxicological profile of this compound is essential for its safe application. Preliminary toxicity assessments indicate that while it exhibits antimicrobial and cytotoxic properties beneficial for therapeutic use, it may also pose risks at higher concentrations. Long-term exposure studies are necessary to fully characterize its safety profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.